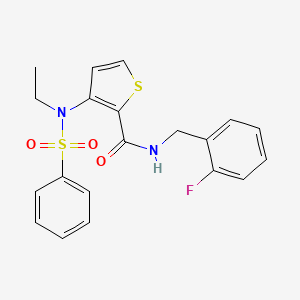
2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione is a useful research compound. Its molecular formula is C20H17BrN2O3 and its molecular weight is 413.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Biodegradable Materials
Research on morpholine-2,5-dione derivatives, which share structural similarities with the given compound, focuses on the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds are obtained by ring-opening copolymerization of e-caprolactone or DL-lactide with morpholine-2,5-dione derivatives, using stannous octoate as an initiator. This process leads to the development of polymers with a range of molecular weights, showcasing the potential of such compounds in creating materials with tailored properties for specific applications, including medical and environmental fields (Veld, Dijkstra, & Feijen, 1992).
Colorimetric Sensors for Biological Applications
A study on 2-bromonaphthalene-1,4-dione as a simple colorimetric sensor for the detection of cysteine in water solution and bovine serum albumin illustrates the potential of brominated naphthalene diones in sensing technologies. This compound exhibits selective and sensitive detection capabilities for cysteine among eighteen natural amino acids, indicating its utility in biological and medical research as a potential tool for amino acid detection (Shang et al., 2016).
Organic Synthesis and Catalysis
Further research demonstrates the utility of naphthalene dione derivatives in organic synthesis and catalysis. For example, the asymmetric addition of electrophiles to naphthalenes, promoted and stereodirected by alcohol, showcases the versatility of naphthalene dione derivatives in synthesizing complex organic molecules with high selectivity and efficiency. This has implications for the development of new pharmaceuticals and fine chemicals (Fujita et al., 2001).
Detection of Heavy Metals
Compounds related to 2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione have also been investigated for their ability to detect heavy metals. A study on the reactions of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines highlights the potential of such compounds in environmental monitoring, particularly in the selective detection of Hg2+ and Ni2+ ions. This suggests applications in pollution control and the development of sensors for heavy metal detection (Aggrwal et al., 2021).
Propiedades
IUPAC Name |
2-(4-bromoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c21-13-5-7-14(8-6-13)22-17-18(23-9-11-26-12-10-23)20(25)16-4-2-1-3-15(16)19(17)24/h1-8,22H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPMNCMLQJSHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
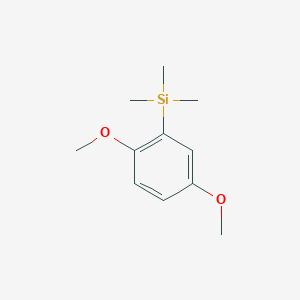
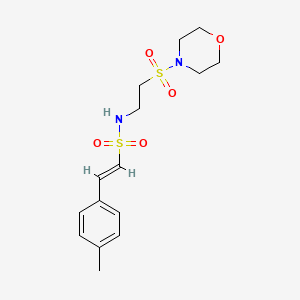




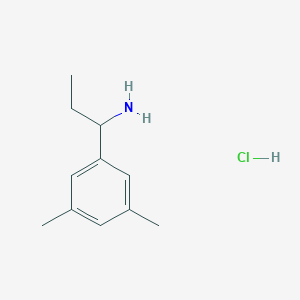
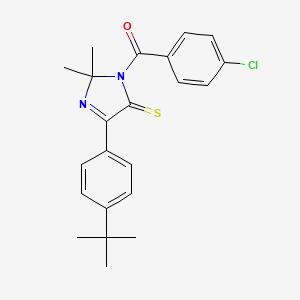
![Tert-butyl 7-(2-chloropyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2872996.png)
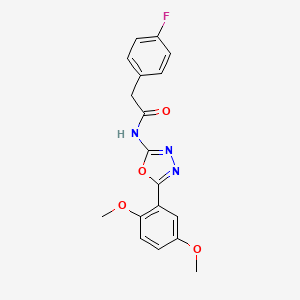
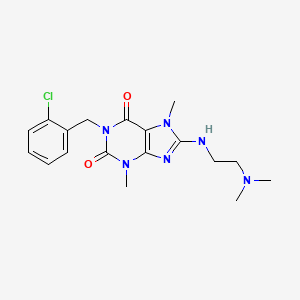
![1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one](/img/structure/B2873000.png)
![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2873002.png)
